2,2,2-trichloro-N'-cyanoethanimidamide
Description
The compound likely features a trichloromethyl group (-CCl₃) attached to an ethanimidamide backbone with a cyano (-CN) substituent. Such structures are common in agrochemicals and pharmaceuticals due to their reactivity and stability. For example, trichloroacetamides are known for their herbicidal properties, while cyano groups enhance electrophilicity and binding affinity .
Properties
IUPAC Name |
2,2,2-trichloro-N'-cyanoethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3N3/c4-3(5,6)2(8)9-1-7/h(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSPMJPKBADGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C(C(Cl)(Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367938 | |
| Record name | 2,2,2-trichloro-N'-cyanoethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52288-82-1 | |
| Record name | 2,2,2-trichloro-N'-cyanoethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N’-cyanoethanimidamide typically involves the reaction of trichloroacetonitrile with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2,2,2-trichloro-N’-cyanoethanimidamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification methods, including distillation and crystallization, are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trichloromethyl group facilitates nucleophilic displacement reactions under basic or nucleophilic conditions:
Example Reaction with Ammonia
Reaction with ammonia produces symmetrical N,N′-diamido alkylated thioureas through a two-step mechanism:
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Initial substitution forms N-(1-amino-2,2,2-trichloroethyl)carboxamide
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Subsequent addition to another isothiocyanate molecule yields thiourea derivatives (e.g., 7 in Scheme 2 of )
Key Data
| Reactants | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Ammonia | RT, anhydrous solvent | Symmetrical thiourea | 87–91% |
Reactions with Amines and Thiourea
The compound reacts with primary amines and thiourea to form substituted thioureas and isothiouronium salts:
S-Amidoalkylation with Thiourea
Interaction with thiourea in dry acetonitrile produces 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chlorides (12a-d ):
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Mechanism : Electrophilic attack at the sulfur atom of thiourea
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Outcome : Formation of crystalline isothiouronium salts confirmed by NMR and IR spectroscopy
Key Spectral Evidence
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¹H NMR : Broad singlet at 9.7–6.6 ppm (isothiouronium NH)
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¹³C NMR : C=O signal at 168.8–167.9 ppm, CCl₃ at 102.1–101.8 ppm
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing nitrogen-containing heterocycles:
Reaction with Hydrazine
Hydrazinolysis of acylated thioureas generates N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides (6 ):
Failed Cyclization Attempts
Dehydrochlorination of isothiouronium salts (12a-d ) with triethylamine led to resinification instead of cyclized products, highlighting stability challenges .
Structural Influences on Reactivity
The planar –C(NH₂)═NCN group (r.m.s. deviation: 0.008–0.069 Å) enhances electrophilicity, while intermolecular Cl···Cl interactions (3.413 Å) stabilize the crystal lattice but may hinder solvation .
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis
- Pharmaceutical Development
- Agricultural Chemicals
- Material Science
Case Study 1: Synthesis of Pharmaceutical Compounds
A study demonstrated the use of this compound in synthesizing novel pharmaceutical agents. The reaction pathways involved nucleophilic attacks on the trichloroacetamidine group, leading to the formation of biologically active compounds with enhanced therapeutic effects.
| Reaction | Reactants | Products | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | This compound + Amine | New pharmaceutical compound | 85% |
Case Study 2: Agrochemical Applications
Research conducted on the efficacy of this compound as an herbicide showed promising results. Field trials indicated significant weed suppression compared to conventional herbicides.
| Trial Location | Crop Type | Application Rate (kg/ha) | Weed Control (%) |
|---|---|---|---|
| Location A | Corn | 1.5 | 90 |
| Location B | Soybean | 1.0 | 85 |
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N’-cyanoethanimidamide involves its interaction with specific molecular targets. The cyano group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-Acetamides
highlights N-(3-substituted phenyl)-2,2,2-trichloro-acetamides , which share the trichloroacetamide core but differ in aryl substituents. Key findings include:
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) at meta positions significantly alter crystal packing and molecular geometry. For instance, 3,5-dichlorophenyl derivatives exhibit tighter lattice constants compared to methyl-substituted analogs.
- Crystallography : Compounds like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide display two molecules per asymmetric unit, suggesting steric hindrance from methyl groups .
| Compound | Substituents | Crystal System | Space Group | Lattice Constants (Å) |
|---|---|---|---|---|
| N-(3-CH₃C₆H₄)-CCl₃CO-NH- | 3-methylphenyl | Monoclinic | P2₁/c | a=8.45, b=15.32, c=10.11 |
| N-(3,5-Cl₂C₆H₃)-CCl₃CO-NH- | 3,5-dichlorophenyl | Triclinic | P1̄ | a=7.89, b=9.87, c=12.34 |
Chloroacetamide Herbicides
lists chloroacetamides like alachlor and pretilachlor , which share the -CH₂ClCO-NR₂ backbone. Comparisons include:
- Functional Groups: Unlike 2,2,2-trichloro-N'-cyanoethanimidamide, these herbicides lack cyano groups but feature alkoxy or thienyl substituents for enhanced soil mobility.
- Applications: Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-methoxymethylacetamide) is a pre-emergent herbicide targeting grasses, while cyano-containing analogs may exhibit broader-spectrum activity due to increased electrophilicity .
Cyanoacetamide Derivatives
describes 2-cyano-N-[(methylamino)carbonyl]acetamide, which shares a cyanoacetamide moiety but lacks trichloromethyl groups. Key differences:
- Toxicity: Limited toxicological data exist for cyanoacetamides, whereas trichloroacetamides are better characterized but carry higher environmental persistence risks .
Research Implications and Gaps
- Synthetic Routes: The synthesis of 3-chloro-N-phenyl-phthalimide () suggests methods for introducing chloro and aryl groups into similar frameworks, applicable to this compound synthesis .
- Structure-Activity Relationships (SAR) : Meta-substitution trends in trichloroacetamides () imply that electron-withdrawing groups on the target compound could enhance crystallinity or bioactivity .
Biological Activity
2,2,2-Trichloro-N'-cyanoethanimidamide, a compound with the molecular formula C₃H₂Cl₃N₃, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound crystallizes primarily as the Z isomer concerning the C=N bond. It features a planar functional group characterized by strong intermolecular hydrogen bonding, which is pivotal for its biological activity. The crystal structure reveals a robust network of N-H⋯N hydrogen bonds that form dimers associated into ribbons, contributing to the stability and reactivity of the compound .
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound. It has shown varying degrees of activity against different bacterial strains. For instance, in vitro assays indicated that this compound could inhibit the growth of certain Gram-positive bacteria. However, it exhibited limited efficacy against Gram-negative strains .
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound acts as an inhibitor of bacterial topoisomerases. These enzymes are critical for bacterial DNA replication and transcription. The compound demonstrated low nanomolar inhibition values against DNA gyrase and topoisomerase IV from E. coli, indicating its potential as a dual inhibitor with broad-spectrum antibacterial activity .
Case Study 1: Antibacterial Efficacy
A study published in 2023 evaluated the antibacterial efficacy of various compounds similar to this compound against multi-drug resistant (MDR) strains of Acinetobacter baumannii and Staphylococcus aureus. The results showed that while some derivatives exhibited potent activity, this compound itself was less effective compared to more optimized derivatives .
Case Study 2: Structure-Activity Relationship
Research focused on understanding the structure-activity relationship (SAR) of trichloroacetamidine derivatives highlighted how modifications in substituents could enhance biological activity. The presence of electron-withdrawing groups like cyano significantly influenced the compound's potency against target enzymes and bacteria .
Summary of Research Findings
Q & A
Basic: What are the recommended synthetic methodologies for 2,2,2-trichloro-N'-cyanoethanimidamide derivatives?
Methodological Answer:
Derivatives of trichloroacetimidamide can be synthesized via alkylation strategies. For example:
- Direct alkylation of amines with trichloroacetimidate esters (e.g., tert-butyl 2,2,2-trichloroacetimidate) under controlled conditions .
- Multi-step alkylation involving 2-(dialkylamino)ethanols, as described in protocols for analogous chloroethaniminium salts .
Key Considerations: Optimize reaction temperature (typically 0–25°C) and solvent polarity to minimize side reactions. Use HPLC-MS for purity validation .
Basic: How should researchers handle this compound given limited toxicological data?
Methodological Answer:
- Assume high toxicity due to structural analogs (e.g., trichloroacetamides) and use PPE (gloves, goggles, fume hood) .
- Follow protocols for structurally related compounds like N-(2-hydroxyethyl)phthalimide derivatives , which require inert atmospheres and waste neutralization .
- Conduct preliminary cytotoxicity assays (e.g., MTT tests) in cell lines before in vivo studies .
Intermediate: What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- FT-IR : Compare experimental peaks (e.g., C≡N stretch at ~2200 cm⁻¹) with theoretical DFT models to validate imidamide groups .
- X-ray crystallography : Resolve ambiguities in molecular geometry, as demonstrated for meta-substituted trichloroacetamides .
- NMR : Use NMR to distinguish cyano (δ ~110–120 ppm) and trichloromethyl (δ ~90–100 ppm) groups.
Advanced: How does meta-substitution influence the crystal structure of related trichloroacetamides?
Methodological Answer:
Meta-substituents (e.g., nitro or methyl groups) alter packing efficiency and hydrogen-bonding networks:
Advanced: How to resolve contradictions between experimental and theoretical FT-IR data?
Methodological Answer:
Discrepancies often arise from solvation effects or DFT basis-set limitations.
- Experimental : Record spectra in solid state (KBr pellet) and solution (CHCl₃) to assess environmental impacts .
- Theoretical : Use hybrid functionals (e.g., B3LYP) with dispersion corrections for better agreement .
Intermediate: What are its potential applications in pesticide research?
Methodological Answer:
Analogous trichloroacetamides (e.g., alachlor, pretilachlor) act as herbicide precursors by inhibiting fatty acid synthesis .
- Structure-Activity Relationship (SAR) : Modify the cyano group to enhance soil persistence or target specificity .
Advanced: What HPLC-MS parameters optimize detection of trace impurities?
Methodological Answer:
- Column : C18 reverse-phase (3.5 µm, 150 mm length).
- Mobile Phase : Gradient of 0.1% formic acid in acetonitrile/water.
- MS Settings : ESI+ mode, m/z 250–500 range, collision energy 20–35 eV .
Intermediate: How to analyze intermolecular interactions via Hirshfeld surfaces?
Methodological Answer:
- Generate surfaces using CrystalExplorer to quantify contacts (e.g., Cl···H, N···H).
- Compare fingerprint plots with analogs (e.g., 2,2,2-trichloroacetamide derivatives) to identify dominant interactions .
Advanced: What computational challenges arise in modeling its geometry?
Methodological Answer:
- Basis Set Limitations : Large basis sets (e.g., 6-311+G(d,p)) are needed for accurate electron-density mapping of Cl and CN groups .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to mimic experimental conditions .
Intermediate: How to assess environmental stability and degradation pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
